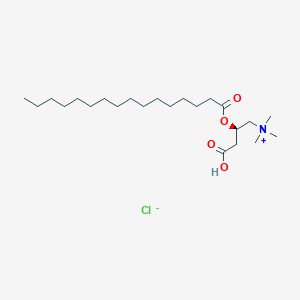

Palmitoyl-L-carnitine chloride

描述

棕榈酰-L-肉碱氯化物是一种长链酰基肉碱,是肉碱的酯衍生物。它在脂肪酸代谢中起着至关重要的作用,特别是在将长链脂肪酸转运到线粒体中进行β-氧化方面。 此过程对于细胞内以三磷酸腺苷 (ATP) 形式产生能量至关重要 .

准备方法

合成路线和反应条件: 棕榈酰-L-肉碱氯化物可以通过 L-肉碱与棕榈酰氯的酯化反应合成。该反应通常涉及使用合适的溶剂,如二氯甲烷,以及吡啶等催化剂以促进酯化过程。 反应在受控温度条件下进行,以确保形成所需产物 .

工业生产方法: 在工业环境中,棕榈酰-L-肉碱氯化物的生产涉及大规模酯化过程。反应条件经过优化,以实现高产率和纯度。 然后通过结晶或其他分离技术对产物进行纯化,以获得最终的纯形式化合物 .

化学反应分析

反应类型: 棕榈酰-L-肉碱氯化物会经历各种化学反应,包括:

氧化: 它可以被氧化形成不同的代谢产物。

还原: 还原反应可以改变其官能团。

常见试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 可以使用像氢化锂铝这样的还原剂。

取代: 取代反应通常涉及亲核试剂,如氢氧根离子.

形成的主要产物: 从这些反应中形成的主要产物取决于所用条件和试剂。 例如,氧化会导致羧酸的形成,而还原会导致醇的形成 .

科学研究应用

Drug Delivery Systems

Nanoemulsions and Liposomes

Palmitoyl-L-carnitine chloride has been utilized in the development of lipid-based nanoformulations, such as nanoemulsions and liposomes. These systems enhance the solubility and bioavailability of hydrophobic drugs. For example, a study demonstrated the successful encapsulation of Gemcitabine Elaidate in PEGylated nanoliposomes anchored with pC, which enhanced cellular uptake and anticancer efficacy against pancreatic cancer cells. The optimized formulations showed a particle size of approximately 81.78 nm and a zeta potential of +31.6 mV, indicating good stability and positive charge conducive for targeting tumor cells .

Table 1: Characteristics of pC-Loaded Nanoliposomes

| Parameter | Value |

|---|---|

| Particle Size | 81.78 ± 2.31 nm |

| Zeta Potential | +31.6 ± 3.54 mV |

| Encapsulation Efficiency | 93.25% |

| Polydispersity Index | 0.15 ± 0.05 |

Cancer Therapeutics

Inhibition of Tumor Growth

In cancer research, pC has shown promise as a Protein Kinase C (PKC) inhibitor, which is crucial for regulating cell signaling pathways involved in cancer progression. The incorporation of pC in drug formulations has led to significant reductions in tumor cell migration and enhanced apoptosis in vitro .

A study highlighted that the use of pC in combination with Gemcitabine Elaidate resulted in a notable decrease in colony formation in MIA PaCa-2 pancreatic cancer cells, demonstrating its potential as an adjunct therapy to improve outcomes for patients with pancreatic ductal adenocarcinoma .

Metabolic Studies

Role in Mitochondrial Function

this compound plays a vital role in fatty acid metabolism by facilitating the transport of fatty acids into the mitochondria for oxidation. Research indicates that it can influence mitochondrial dynamics by increasing mitochondrial fission and enhancing tau phosphorylation, which is significant in neurodegenerative diseases like Alzheimer's . The compound's ability to modulate intracellular calcium levels further underscores its importance in metabolic regulation .

Biofilm Prevention

Antimicrobial Properties

Recent studies have explored the capability of palmitoyl-L-carnitine to prevent biofilm formation by pathogens such as Escherichia coli and Pseudomonas aeruginosa. This property is particularly valuable in developing new antimicrobial strategies to combat resistant bacterial strains .

Case Study: Enhanced Drug Delivery

A study conducted on mice demonstrated that palmitoyl-L-carnitine-loaded nanoemulsions significantly improved the biodistribution of encapsulated drugs compared to conventional formulations. The biodistribution analysis showed higher accumulation in targeted tissues, indicating effective delivery mechanisms facilitated by pC .

Case Study: Cancer Treatment Efficacy

In vitro assays using pancreatic cancer cell lines revealed that formulations containing this compound not only inhibited cell migration but also reduced cell viability significantly compared to controls. The results suggest that pC enhances the therapeutic index of chemotherapeutic agents by improving their delivery and efficacy at the cellular level .

作用机制

棕榈酰-L-肉碱氯化物通过促进长链脂肪酸转运到线粒体中来发挥作用。此过程由肉碱棕榈酰转移酶系统介导,该系统包括肉碱棕榈酰转移酶 I 和 II 等酶。一旦进入线粒体,脂肪酸就会进行β-氧化以产生 ATP。 这种机制对于维持细胞的能量稳态至关重要 .

类似化合物:

- 棕榈酰-DL-肉碱氯化物

- 月桂酰-L-肉碱

- 十六烷酰-L-肉碱

比较: 棕榈酰-L-肉碱氯化物因其在脂肪酸代谢中的特定作用及其调节线粒体功能的能力而具有独特性。与其他类似化合物相比,它对酶活性、能量产生具有明显的影响。 例如,棕榈酰-DL-肉碱氯化物也参与脂肪酸代谢,但可能具有不同的药代动力学特性 .

相似化合物的比较

- Palmitoyl-DL-carnitine chloride

- Lauroyl-L-carnitine

- Hexadecanoyl-L-carnitine

Comparison: Palmitoyl-L-carnitine chloride is unique due to its specific role in fatty acid metabolism and its ability to modulate mitochondrial function. Compared to other similar compounds, it has distinct effects on enzyme activity and energy production. For instance, palmitoyl-DL-carnitine chloride also participates in fatty acid metabolism but may have different pharmacokinetic properties .

生物活性

Palmitoyl-L-carnitine chloride (PCC) is a long-chain acylcarnitine derivative known for its significant biological activities, particularly in the context of energy metabolism and cellular function. This article delves into its biological activity, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of this compound

This compound is the chloride salt of palmitoyl-L-carnitine, a naturally occurring compound involved in the transport of fatty acids into the mitochondria for β-oxidation. It has been studied for its role in various physiological processes, including energy metabolism and cellular signaling.

- Fatty Acid Transport : PCC facilitates the transport of long-chain fatty acids into mitochondria, where they are oxidized to produce ATP. This process is critical for energy production, especially in tissues with high energy demands like the heart and skeletal muscles .

- Influence on Membrane Dynamics : PCC has been shown to accumulate in ischemic myocardium, potentially altering membrane lipid environments and affecting membrane dynamics. This accumulation can lead to myocardial damage during ischemic events .

- Absorption Enhancement : Research indicates that PCC can enhance the bioavailability of certain drugs, such as cefoxitin, by improving their absorption across intestinal membranes. In studies involving rats, PCC significantly increased the absorption rates of cefoxitin in various segments of the intestine .

Cardiovascular Health

PCC's role in cardiac metabolism has been extensively studied. It has demonstrated protective effects against ischemia-induced damage by:

- Increasing ATP levels in myocardial tissues.

- Enhancing coronary blood flow and improving cardiac function post-ischemia .

Cancer Therapy

Recent studies have explored PCC's potential in cancer treatment. For instance, when used in combination with gemcitabine in nanoliposomes, PCC improved the drug's pharmacokinetics and anticancer efficacy against pancreatic ductal adenocarcinoma by:

Case Studies

- Ischemic Heart Disease : A study demonstrated that administration of L-carnitine derivatives, including PCC, improved myocardial metabolism during ischemia-reperfusion scenarios, leading to better recovery of cardiac function .

- Neurodegenerative Diseases : Elevated levels of palmitoyl-L-carnitine have been associated with neurodegenerative conditions such as Alzheimer's disease (AD). Research indicated that PCC could induce tau phosphorylation and mitochondrial dysfunction in neuronal cells, suggesting a link between lipid metabolism alterations and AD pathology .

Table 1: Summary of Biological Activities

属性

IUPAC Name |

[(2R)-3-carboxy-2-hexadecanoyloxypropyl]-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4;/h21H,5-20H2,1-4H3;1H/t21-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAMKNLFIHBMGQT-ZMBIFBSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18877-64-0 | |

| Record name | Palmitoyl-L-carnitine chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18877-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitoylcarnitine hydrochloride, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018877640 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-[3-carboxy-2-[(1-oxohexadecyl)oxy]propyl]trimethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PALMITOYLCARNITINE HYDROCHLORIDE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J7Z2DG59IG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Palmitoyl-L-carnitine chloride in enhancing drug bioavailability, specifically in the context of the provided research?

A1: The research article titled "Enhanced Bioavailability of Cefoxitin Using Palmitoyl L-Carnitine. I. Enhancer Activity in Different Intestinal Regions" [] investigates the use of Palmitoyl-L-carnitine as a potential absorption enhancer for the antibiotic Cefoxitin. While the exact mechanism is not fully elucidated within this abstract, previous research suggests that Palmitoyl-L-carnitine, a naturally occurring fatty acid derivative, may enhance drug absorption through various mechanisms. These include:

Q2: The research mentions the identification of "O−Palmitoyl−L−Carnitine chloride" in Deinococcus radiodurans. What is the significance of finding this compound in such an extremophile?

A2: The presence of O−Palmitoyl−L−Carnitine chloride in Deinococcus radiodurans, an extremophile known for its resistance to radiation and oxidative stress [], suggests a potential role of this compound in stress response mechanisms.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。